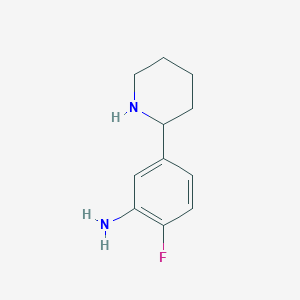
Methyl 3-amino-2-phenoxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-2-phenoxypropanoate is an organic compound with the molecular formula C10H13NO3 It is a derivative of propanoic acid, featuring an amino group and a phenoxy group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-2-phenoxypropanoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-bromo-2-phenoxypropanoate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be carried out at elevated temperatures to facilitate the substitution reaction.
Another method involves the reduction of methyl 3-nitro-2-phenoxypropanoate using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, yielding the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Continuous flow reactors and automated systems may be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-phenoxypropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions, often requiring a catalyst or a base to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-2-phenoxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-phenoxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The phenoxy group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-phenylpropanoate: Similar structure but lacks the phenoxy group.
Methyl 3-amino-2-methoxypropanoate: Similar structure but has a methoxy group instead of a phenoxy group.
Methyl 3-amino-2-ethoxypropanoate: Similar structure but has an ethoxy group instead of a phenoxy group.
Uniqueness
Methyl 3-amino-2-phenoxypropanoate is unique due to the presence of both an amino group and a phenoxy group, which confer distinct chemical and biological properties. The phenoxy group enhances its lipophilicity and potential interactions with hydrophobic sites, while the amino group provides opportunities for hydrogen bonding and electrostatic interactions.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 3-amino-2-phenoxypropanoate |
InChI |
InChI=1S/C10H13NO3/c1-13-10(12)9(7-11)14-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3 |
InChI Key |
DTEIUUSJPLWJAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


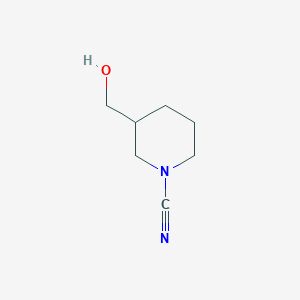

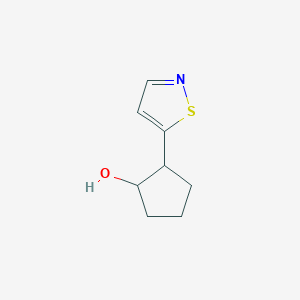
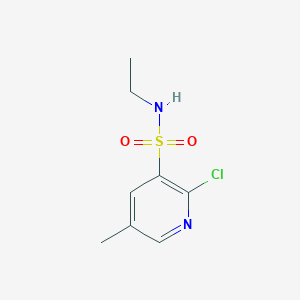
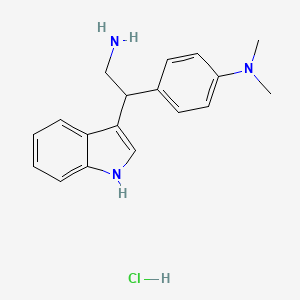
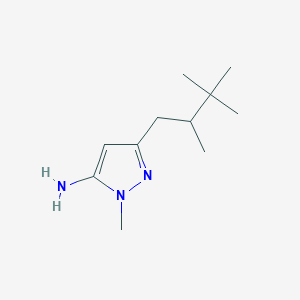
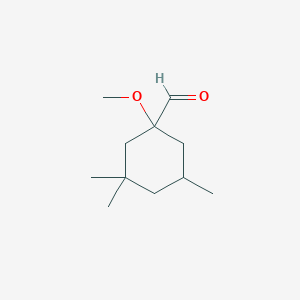
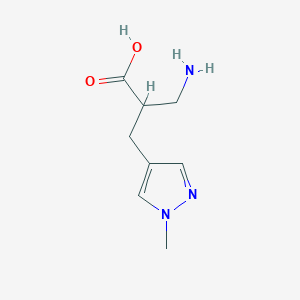
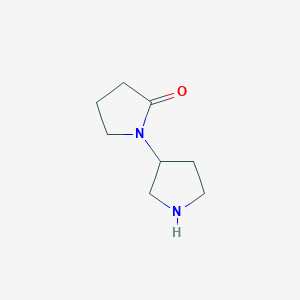
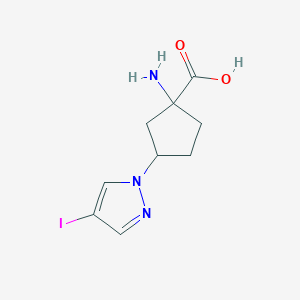


![3-Bromo-2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13318706.png)
